Molecular Weight Advantage: A 16 Da Reduction Eliminates an Unwanted Hydrogen‑Bond Donor
Compared with its 2‑hydroxyethyl analogue, N1‑(2‑(furan‑3‑yl)‑2‑hydroxyethyl)‑N2‑(2,2,2‑trifluoroethyl)oxalamide (CAS 1396854‑52‑6), the target compound lacks the hydroxyl oxygen, resulting in a molecular weight of 264.20 g/mol versus 280.20 g/mol – a difference of 16.0 Da . This one‑atom change simultaneously reduces the hydrogen‑bond donor count from 3 to 2, lowering the topological polar surface area and, based on class‑level inference, improving passive membrane permeability .
| Evidence Dimension | Molecular weight (Da) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | 264.20 Da; 2 HBD (two amide NH groups) |
| Comparator Or Baseline | N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1396854‑52‑6): 280.20 Da; 3 HBD (two amide NH + one OH) |
| Quantified Difference | ΔMW = 16.0 Da (exact mass of one oxygen atom); ΔHBD = 1 |
| Conditions | Data extracted from Chemsrc (化源网) technical datasheets; structural inference from molecular formula |
Why This Matters
For procurement decisions in early drug discovery, a 16 Da reduction in molecular weight combined with the elimination of a hydrogen-bond donor can translate into measurable improvements in permeability and metabolic stability, making the target compound the preferred scaffold when CNS penetration or low efflux ratios are required.
